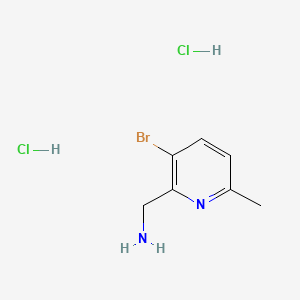

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, making it a versatile compound for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride typically involves the bromination of 6-methylpyridin-2-ylmethanamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to obtain the desired product in high yield and purity. The process may include crystallization, filtration, and drying to achieve the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Applications De Recherche Scientifique

Based on the search results, a detailed article focusing solely on the applications of "1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride" is not available. However, the compound 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is related to other chemical compounds and applications that can be discussed.

Chemical Information

- Name : 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with specific chemical and physical properties .

Related Research and Applications

- CYP2A6 Inhibitors : Research indicates that pyridine analogues connected to a primary methanamine can be used as CYP2A6 inhibitors . CYP2A6 is an enzyme, and inhibiting it could potentially help people stop smoking cigarettes . A compound consisting of 3-pyridyl-alkyne-methanamine was chosen as a reference agent for a study .

- Piperidine Derivatives : Piperidine derivatives have potential anticancer activity . Saturated, three-dimensional structures may interact better with protein binding sites, which is an approach used in developing anticancer agents .

- Proton Pump Inhibitors : Studies have been conducted to find pharmaceutical agents that can effectively suppress gastric acid secretion, with improvements in instability under acidic conditions, dispersion of effects due to metabolic enzyme polymorphism, and drug interaction . Some compounds can inhibit the proton pump activity reversibly and suppress acid secretion; these are sometimes referred to as potassium-competitive acid blockers (P-CAB) or acid pump antagonists (APA) . These compounds can be used for the treatment or prophylaxis of peptic ulcer, Zollinger-Ellison syndrome, gastritis, erosive esophagitis, reflux esophagitis, symptomatic gastroesophageal reflux disease, functional dyspepsia, gastric cancer, stomach MALT lymphoma, or gastric hyperacidity . They may also inhibit upper gastrointestinal hemorrhage due to peptic ulcer, acute stress ulcer, hemorrhagic gastritis, or invasive stress .

Mécanisme D'action

The mechanism of action of 1-(3-Bromo-6-methylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- **(6-Bromo-5-methylpyridin-3-yl

Activité Biologique

Overview

1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is a pyridine derivative with potential applications in medicinal chemistry, particularly due to its biological activity. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of interest in various research fields.

- Molecular Formula : C₇H₉BrN₂·2HCl

- CAS Number : 2742661-32-9

- Synthesis : Typically synthesized through the bromination of 6-methylpyridin-2-ylmethanamine, followed by conversion to its dihydrochloride salt form using hydrochloric acid.

The biological activity of 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine and methanamine groups enhances its binding affinity, which may modulate the activity of various biological pathways.

Antimicrobial Properties

Research indicates that the compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may act by inhibiting specific signaling pathways that are crucial for cancer cell survival and proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antibacterial activity of various pyridine derivatives, including 1-(3-bromo-6-methylpyridin-2-yl)methanamine dihydrochloride, reported a minimum inhibitory concentration (MIC) value indicating effective inhibition against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment .

Comparative Analysis

The compound can be compared with similar pyridine derivatives to highlight differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(3-Bromo-6-methylpyridin-2-yl)methanamine dihydrochloride | High | Moderate |

| (6-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride | Moderate | Low |

| (3-Chloro-6-methylpyridin-2-yl)methanamine dihydrochloride | Low | Moderate |

Propriétés

Formule moléculaire |

C7H11BrCl2N2 |

|---|---|

Poids moléculaire |

273.98 g/mol |

Nom IUPAC |

(3-bromo-6-methylpyridin-2-yl)methanamine;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5-2-3-6(8)7(4-9)10-5;;/h2-3H,4,9H2,1H3;2*1H |

Clé InChI |

PKRZUOSRDTXUIL-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(=C(C=C1)Br)CN.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.